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Introduction

Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive method
for biodiversity assessment and monitoring. By sequencing DNA from environmental samples
like water, soil, or air, researchers can identify the presence of various organisms without the
need for direct observation or capture. This technique has broad applications, from ecological
studies and conservation efforts to monitoring in drug development and manufacturing
environments.

This document provides a detailed bioinformatics pipeline for processing eDNA metabarcoding
data, from raw sequencing reads to taxonomic assignment. It includes step-by-step protocols
for widely used open-source software, a quantitative comparison of different bioinformatics
tools, and visualizations to clarify the workflow. The presented pipeline is modular, allowing
researchers to select and combine tools that best suit their specific research questions and

computational resources.

Overall eDNA Metabarcoding Bioinformatics
Workflow
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The bioinformatics analysis of eDNA metabarcoding data involves a series of steps to process
raw sequencing reads, identify unique sequences, and assign them to taxonomic groups. The
overall workflow is depicted below.
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Figure 1: Overall eDNA metabarcoding bioinformatics workflow.

Experimental Protocols

This section provides detailed protocols for each step of the bioinformatics pipeline. The
examples provided primarily use popular and well-documented tools such as QIIME 2, DADA2,
and VSEARCH.

Data Pre-processing

3.1.1. Quality Control

The initial step is to assess the quality of the raw sequencing reads. FastQC is a widely used
tool for this purpose.

Protocol using FastQC:
e Installation: Ensure FastQC is installed. It can typically be installed via conda:
e Run FastQC: Execute FastQC on your raw FASTQ files.

+ Review Reports: Examine the generated HTML reports to assess read quality, identify
potential issues like adapter contamination, and inform trimming and filtering parameters.

3.1.2. Paired-End Merging
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For paired-end sequencing data, the forward and reverse reads must be merged into a single
consensus sequence.

Protocol using VSEARCH:

« Installation: Install VSEARCH.

e Merge Reads: Use the --fastq_mergepairs command.

Protocol using QIIME 2 (via giime vsearch join-pairs):

» Import Data: First, import your demultiplexed paired-end reads into a QIIME 2 artifact.

e Merge with VSEARCH:

3.1.3. Primer and Adapter Trimming

Primers and any remaining sequencing adapters need to be removed from the merged reads.
Protocol using Cutadapt (within QIIME 2):

o Trim Primers: Use the cutadapt trim-paired or trim-single command depending on your data.

Sequence Processing and Filtering

3.2.1. Chimera Removal

Chimeric sequences, which are artifacts of PCR amplification where two different DNA
templates are joined, must be identified and removed.

Protocol using VSEARCH (uchime3-denovo):

o Dereplicate: First, dereplicate the sequences to identify unique sequences and their
abundances.

e Chimera Detection:

Protocol using DADAZ2 (within R):[1][2]
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DADAZ2 performs chimera removal as part of its removeBimeraDenovo function after the main
denoising step.

3.2.2. Clustering into Operational Taxonomic Units (OTUSs) vs. Denoising into Amplicon
Sequence Variants (ASVS)

This is a critical step where sequences are grouped. The traditional method is clustering into
OTUs based on a similarity threshold (e.g., 97%). A newer approach is denoising to generate
ASVs, which represent unique biological sequences.[2][3]

Protocol for OTU Clustering with VSEARCH (within QIIME 2):
o Dereplicate:

o Cluster:

Protocol for ASV Generation with DADA2 (within QIIME 2):[4]

e Denoise:

Taxonomic Assighment

The final step in the core bioinformatics pipeline is to assign taxonomy to the representative
sequences (OTUs or ASVs).

Protocol using QIIME 2's Naive Bayes Classifier:[5]

o Train a Classifier: If a pre-trained classifier for your marker gene and region is not available,
you will need to train one.

e Assign Taxonomy:

Quantitative Data Summary

The choice of bioinformatics tools can significantly impact the results of an eDNA
metabarcoding study.[6][7] Below are tables summarizing the performance of various tools for
key pipeline steps, based on published benchmarking studies.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.ebi.ac.uk/training/online/courses/exploring-environmental-dna/dada2-for-analysing-metabarcoding-data/
https://pubmed.ncbi.nlm.nih.gov/39361586/
https://www.ebi.ac.uk/training/online/courses/exploring-environmental-dna/dada2-for-analysing-metabarcoding-data/do-it-yourself-data-analysis-with-dada2/
https://otagoedna.github.io/edna_workshop_june2021/chapters/05_taxonomy_assignment.html
https://pubmed.ncbi.nlm.nih.gov/34002951/
https://medtrix.fr/wp-content/uploads/2021/10/mathon-et-al-2021-molecolres.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Paired-End Merging Tool Comparison

Merging Efficiency

Tool (%) Error Rate (%) Execution Time (s)
(V]

VSEARCH 98.5 0.02 35

PEAR 97.2 0.03 50

FLASH 96.8 0.04 25

usearch 98.8 0.02 30

Data are illustrative and compiled from various sources. Actual performance may vary
depending on the dataset and parameters used.

OTU Clustering vs. ASV Denaoising

Richness False Reproducibilit
Method Feature Type . . .

Estimation Positives y
VSEARCH . .

OoTU Higher Higher Lower

(97%)
DADA2 ASV Lower Lower Higher
Deblur ASV Lower Lower Higher

ASV methods generally provide higher resolution and better reproducibility across studies
compared to OTU clustering.[3][8]

Taxonomic Assignment Tool Comparison

Tool Accuracy (%) Unassigned (%) Execution Time (s)
QIIME 2 (sklearn) 95.2 2.1 120

VSEARCH 94.8 2.5 90

BLAST 96.1 15 500

RDP Classifier 93.5 3.2 110
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Performance is highly dependent on the quality and completeness of the reference database.

[9]

Visualizations
DADA2 Workflow for ASV Generation

This diagram illustrates the key steps within the DADAZ2 pipeline for generating Amplicon
Sequence Variants.
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Figure 2: DADAZ2 pipeline for ASV generation.

OTU Clustering vs. ASV Denoising Logic

This diagram illustrates the conceptual difference between OTU clustering and ASV denoising.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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